molecular formula C24H24N2O6 B14952673 (4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B14952673
M. Wt: 436.5 g/mol
InChI Key: XZSIRMAQUHRPTF-UHFFFAOYSA-N
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Description

The compound "(4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione" is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with diverse functional groups. Its structure includes:

  • A hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4, introducing hydrogen-bonding capacity and aromaticity.
  • A 5-methyl-1,2-oxazol-3-yl group at position 1, which may enhance metabolic stability and target binding.

Structural characterization techniques, such as X-ray crystallography (commonly analyzed using SHELX or WinGX ), would be critical for confirming its stereochemistry and intermolecular interactions, such as hydrogen-bonding patterns described by Bernstein et al. .

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H24N2O6/c1-4-5-12-30-17-9-7-16(8-10-17)21-20(22(27)18-11-6-14(2)31-18)23(28)24(29)26(21)19-13-15(3)32-25-19/h6-11,13,21,28H,4-5,12H2,1-3H3

InChI Key

XZSIRMAQUHRPTF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the butoxyphenyl, hydroxy(5-methylfuran-2-yl)methylidene, and oxazolyl groups. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione structure can be reduced to hydroxyl groups.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield diols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to analogous heterocyclic systems in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Functional Differences Potential Applications / Notes
Pyrrolidine-2,3-dione derivatives (e.g., rolipram) Pyrrolidine-dione core; substituted aryl groups Lack of oxazole and furan substituents; simpler side chains PDE4 inhibitors; anti-inflammatory agents
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole... Benzimidazole-sulfonyl core; methoxy and pyridinyl groups Sulfonyl linkages; absence of pyrrolidine-dione Proton pump inhibitors (hypothetical)
5-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)... tetrazol-5-yl... Pyrazole-tetrazole hybrids; coumarin substituents Tetrazole ring; coumarin moieties (vs. oxazole/furan) Antimicrobial/antioxidant agents (speculative)
Target Compound Pyrrolidine-dione + oxazole + furan + butoxyphenyl Multifunctional substituents; conjugated system Hypothetical: Kinase inhibition, antimicrobial (based on Pseudomonas BGC analogs )

Key Insights :

Substituent Diversity : The butoxyphenyl group increases lipophilicity compared to methoxy or ethoxy analogs (e.g., compounds in ), which may improve membrane permeability but reduce aqueous solubility.

Hydrogen-Bonding Networks : The hydroxy-methylidene group could form intricate hydrogen-bonding motifs similar to those in coumarin derivatives , influencing crystal packing and stability.

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